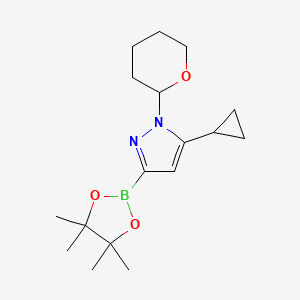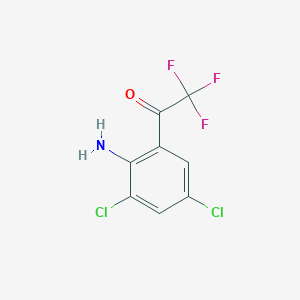![molecular formula C18H14ClN5S B13933153 [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)
[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrimidine ring, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine typically involves multi-step organic reactions. One common approach is the sequential coupling of the thiophene, pyrimidine, and imidazole moieties. The process may include:
Formation of the Thiophene Ring: Starting with a chlorinated thiophene derivative, the thiophene ring is synthesized through halogenation and subsequent substitution reactions.
Pyrimidine Ring Construction: The pyrimidine ring is formed via cyclization reactions involving appropriate precursors such as amidines or guanidines.
Imidazole Ring Attachment: The imidazole ring is introduced through nucleophilic substitution reactions, often using imidazole derivatives and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrimidine rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound, resulting in amine derivatives.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the halogenated positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the substitution reactions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets such as enzymes and receptors.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for the exploration of its pharmacological properties and potential as a drug candidate.
Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes.
Comparación Con Compuestos Similares
- [4-(5-Bromo-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine
- [4-(5-Fluoro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine
Comparison: Compared to its analogs, [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine substituent may enhance the compound’s stability and binding affinity, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C18H14ClN5S |
|---|---|
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
4-(5-chlorothiophen-2-yl)-N-(4-imidazol-1-ylphenyl)-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C18H14ClN5S/c1-12-10-21-18(23-17(12)15-6-7-16(19)25-15)22-13-2-4-14(5-3-13)24-9-8-20-11-24/h2-11H,1H3,(H,21,22,23) |
Clave InChI |
NVZMDIXMMNKRKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C2=CC=C(S2)Cl)NC3=CC=C(C=C3)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)

![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)

![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)





